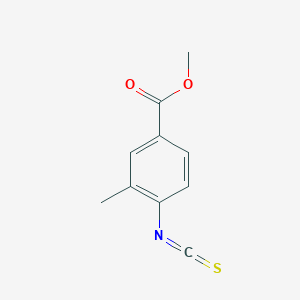

Methyl 4-isothiocyanato-3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-isothiocyanato-3-methylbenzoate: is an organic compound with the molecular formula C10H9NO2S It is characterized by the presence of an isothiocyanate group attached to a methylbenzoate structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 4-isothiocyanato-3-methylbenzoate typically begins with 4-amino-3-methylbenzoic acid.

Reaction with Thiophosgene: The amino group of 4-amino-3-methylbenzoic acid is converted to an isothiocyanate group by reacting with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction is carried out under controlled temperature conditions to avoid decomposition.

Esterification: The resulting 4-isothiocyanato-3-methylbenzoic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Methyl 4-isothiocyanato-3-methylbenzoate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, to form thiourea derivatives.

Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under strong oxidative conditions to form sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.

Addition Reactions: Reagents like primary or secondary amines, often carried out at room temperature or slightly elevated temperatures.

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

Major Products Formed:

Thiourea Derivatives: Formed from addition reactions with amines.

Sulfonyl Derivatives: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Methyl 4-isothiocyanato-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s isothiocyanate group is known for its potential biological activity, making it a candidate for the development of new drugs, particularly those targeting cancer cells due to its ability to modify proteins and enzymes.

Industry:

Agrochemicals: Used in the synthesis of pesticides and herbicides due to its reactivity with biological molecules.

Mecanismo De Acción

The mechanism of action of Methyl 4-isothiocyanato-3-methylbenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their function. This reactivity is particularly useful in the development of drugs that target specific proteins involved in disease pathways.

Comparación Con Compuestos Similares

Methyl 4-isothiocyanatobenzoate: Similar structure but without the additional methyl group.

Ethyl 4-isothiocyanato-3-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness:

Reactivity: The presence of both the isothiocyanate group and the methyl ester makes Methyl 4-isothiocyanato-3-methylbenzoate a versatile intermediate in organic synthesis.

Biological Activity: The compound’s unique structure allows it to interact with biological molecules in ways that similar compounds may not, making it valuable in medicinal chemistry.

Actividad Biológica

Methyl 4-isothiocyanato-3-methylbenzoate (MITM) is a compound of significant interest in medicinal chemistry and agricultural science due to its unique biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

MITM is characterized by the presence of an isothiocyanate functional group attached to a methyl ester of 3-methylbenzoic acid. Its molecular formula is C10H9N1O2S, with a molecular weight of approximately 207.25 g/mol. The isothiocyanate group is known for its reactivity, which plays a crucial role in its biological activity.

The biological activity of MITM primarily stems from the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their function. Such interactions are particularly valuable in drug development, especially for targeting specific proteins involved in disease pathways, including cancer.

Anticancer Properties

Research indicates that compounds containing isothiocyanates, including MITM, exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by modifying key enzymes involved in cancer progression. For example, studies have shown that isothiocyanates can inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines have demonstrated the potential toxicity of MITM at certain concentrations. For instance, a study evaluating the effects of similar compounds indicated that concentrations above 7.3 mM significantly reduced cell viability in human kidney (HEK293) and colon (CACO2) cells . The results suggest that while MITM has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.

Comparative Analysis with Related Compounds

To understand the unique properties of MITM, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-isothiocyanatobenzoate | Lacks methyl group on the aromatic ring | Similar anticancer activity but less potent |

| Ethyl 4-isothiocyanato-3-methylbenzoate | Ethyl ester instead of methyl ester | Enhanced reactivity with biological molecules |

The presence of both the isothiocyanate group and the methyl ester in MITM contributes to its versatility as an intermediate in organic synthesis and its unique interactions with biological molecules.

Case Studies

- Drug Development : A recent study focused on synthesizing derivatives based on MITM for drug development aimed at targeting specific cancer pathways. The derivatives demonstrated enhanced anticancer activity compared to their precursors, highlighting the importance of structural modifications in optimizing therapeutic effects .

- Agrochemical Applications : MITM has also been explored for its potential use in agrochemicals. Its ability to react with biological molecules positions it as a candidate for developing novel pesticides that target specific pests while minimizing harm to non-target organisms.

Propiedades

IUPAC Name |

methyl 4-isothiocyanato-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-7-5-8(10(12)13-2)3-4-9(7)11-6-14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYOERHGONCFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.